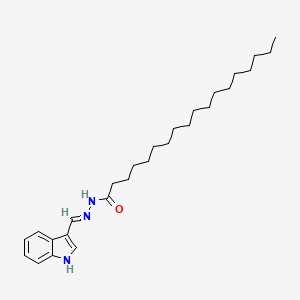

N'-((1H-Indol-3-yl)methylene)stearohydrazide

Description

N’-((1H-Indol-3-yl)methylene)stearohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from indole, a heterocyclic aromatic organic compound, and stearohydrazide, a derivative of stearic acid. The indole moiety is known for its presence in many biologically active compounds, making N’-((1H-Indol-3-yl)methylene)stearohydrazide of significant interest in various fields of research.

Properties

CAS No. |

881664-83-1 |

|---|---|

Molecular Formula |

C27H43N3O |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]octadecanamide |

InChI |

InChI=1S/C27H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(31)30-29-23-24-22-28-26-20-18-17-19-25(24)26/h17-20,22-23,28H,2-16,21H2,1H3,(H,30,31)/b29-23+ |

InChI Key |

XLMAAZISBMXZOZ-BYNJWEBRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Indol-3-yl)methylene)stearohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and stearohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-((1H-Indol-3-yl)methylene)stearohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, purification, and drying processes.

Chemical Reactions Analysis

Condensation Reaction

A common approach involves the reaction of 1H-indole-3-carboxaldehyde with stearohydrazide under acidic or basic conditions. For example, p-toluenesulfonic acid (p-TSA) or sodium acetate are often employed as catalysts to facilitate nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, forming the hydrazone bond .

| Reaction Components | Conditions | Yield | Key Observations |

|---|---|---|---|

| 1H-indole-3-carboxaldehyde + stearohydrazide | p-TSA, acetonitrile | ~33% | Side products include indole and unsubstituted hydrazide |

| Aldehyde + hydrazide | Al₂O₃ catalyst | N/A | Formation of dihydroquinazolinone intermediates |

This method highlights the importance of catalyst selection to minimize side reactions, such as deformylation or degradation of intermediates .

Microflow Nucleophilic Substitution

For derivatives involving indole electrophiles, microflow reactors enable rapid and controlled synthesis. For instance, indole-3-methanol can undergo bromination and subsequent nucleophilic substitution with hydrazides in under 0.02 seconds, suppressing dimerization/oligomerization .

| Parameter | Microflow Advantage | Batch Limitations |

|---|---|---|

| Reaction Time | <0.1 seconds | Minutes to hours |

| Temperature | Mild (25°C) | Risk of side reactions |

| Yield | High (93%±2%) | Low due to oligomerization |

Hydrazone Formation

The nucleophilic attack mechanism involves:

-

Hydrazine nitrogen attacking the aldehyde carbonyl carbon.

-

Proton transfer and elimination of water to form the hydrazone bond .

This mechanism is critical for linking the indole moiety to the stearohydrazide backbone.

Oxidation Pathways

The indole moiety in the compound can undergo oxidation to form oxindole derivatives . For example, Mn-containing catalysts facilitate selective oxidation to 2-hydroxy-3-oxindole , which may further oxidize to isatin under alkaline conditions .

| Oxidation Product | Stability | Biological Implications |

|---|---|---|

| 2-hydroxy-3-oxindole | Moderate | Potential bioactive intermediate |

| Isatin | Stable | Known for anti-inflammatory properties |

N-Substitution

Functionalization of the indole nitrogen (N1) can enhance bioactivity. For example, N-benzoylation or N-methylation (via NaH and methyl iodide) modify the indole core, altering solubility and membrane permeability .

| Modification | Reagents | Outcome |

|---|---|---|

| N-benzoylation | Benzoyl chloride | Enhanced lipophilicity |

| N-methylation | Methyl iodide | Increased bioavailability |

Tubulin Polymerization Inhibition

Derivatives like N-((1-methyl-1H-indol-3-yl)methyl)acetamide exhibit antiproliferative activity by inhibiting tubulin polymerization, inducing cell cycle arrest (G2/M phase) .

Deformylation

In some reactions, deformylation occurs, leading to degradation of aldehyde precursors (e.g., indole-3-carboxaldehyde) into unsubstituted indole .

Dimerization/Oligomerization

Highly reactive indole electrophiles (e.g., (1H-indol-3-yl)methyl bromide) tend to dimerize, necessitating rapid microflow synthesis to suppress side reactions .

Comparison with Analogues

| Compound | Structure | Key Feature |

|---|---|---|

| N'-((1H-Indol-3-yl)methylene)nicotinohydrazide | Indole + nicotinic acid | Enhanced solubility |

| N'-((1H-Indol-3-yl)methylene)benzenamine | Indole + benzenamine | Reduced lipophilicity |

| 2-(1H-Indol-3-yl)quinazolinone | Indole + quinazolinone | Anticancer activity |

This highlights the structural versatility of hydrazone-based indole derivatives for tailored biological applications .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including N'-((1H-Indol-3-yl)methylene)stearohydrazide, have been extensively studied for their anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells. This process often involves the activation of caspases, which are crucial for the apoptotic pathway.

Case Study: Indole Derivatives in Cancer Treatment

A study evaluated various synthesized indole derivatives for their antiproliferative activities against different cancer cell lines, including HeLa, MCF-7, and HT-29. Among these, certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating their potency against these cells. For instance, one derivative demonstrated an IC50 of 0.34 μM against MCF-7 cells, showcasing its potential as a candidate for further development as a tubulin polymerization inhibitor .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Antimicrobial Properties

The antimicrobial potential of indole derivatives has also been a focal point of research. This compound has shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in both human and veterinary medicine due to its resistance to multiple antibiotics .

Case Study: Antimicrobial Activity Assessment

In a comprehensive study, several indole derivatives were tested for their activity against common pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. One compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 μg/mL against MRSA, highlighting its potential as an effective antimicrobial agent .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 3k | Staphylococcus aureus | 3.90 |

| 3k | MRSA | 1 |

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. Research indicates that these compounds can protect against oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Case Study: Cytoprotective Effects

A study investigated the cytoprotective effects of novel indole derivatives on human erythrocytes subjected to oxidative stress induced by AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). The results showed that several derivatives significantly reduced hemolysis rates, suggesting their potential as antioxidants .

| Compound | Hemolysis Rate (%) | Protective Effect |

|---|---|---|

| Derivative A | 15 | High |

| Derivative B | 30 | Moderate |

Mechanism of Action

The mechanism of action of N’-((1H-Indol-3-yl)methylene)stearohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

N’-((1H-Indol-3-yl)methylene)nicotinohydrazide: Similar structure but derived from nicotinic acid hydrazide.

N’-((1H-Indol-3-yl)methylene)benzenamine: Contains a benzenamine moiety instead of stearohydrazide.

Uniqueness

N’-((1H-Indol-3-yl)methylene)stearohydrazide is unique due to its combination of the indole moiety with a long-chain fatty acid derivative, which may impart distinct biological and chemical properties compared to other hydrazones .

Biological Activity

N'-((1H-Indol-3-yl)methylene)stearohydrazide is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

This compound can be synthesized through a condensation reaction between stearohydrazide and indole derivatives. The resulting compound features a hydrazone linkage, which is significant for its biological properties. The general structure can be represented as follows:

Where is the indole moiety, is a hydrogen atom or other substituents, and represents the stearic acid chain.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that indole derivatives possess significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells.

Mechanisms of Action:

- Apoptosis Induction: Compounds with an indole structure often induce apoptosis in cancer cells through the activation of caspases and the regulation of Bcl-2 family proteins. For example, studies have shown that certain indole derivatives increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Case Study:

In a study investigating various indole derivatives, one compound exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer activity . This suggests that modifications to the indole structure can significantly enhance its effectiveness.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Indole derivatives are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanisms of Action:

- Inhibition of Cell Wall Synthesis: Some indole derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity: Compounds may also compromise the integrity of bacterial membranes, resulting in leakage of cellular contents.

Minimum Inhibitory Concentration (MIC):

Research has shown that related compounds exhibit MIC values as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as effective antimicrobial agents .

Comparative Biological Activities

To provide a clearer understanding of the biological activity of this compound compared to other compounds, a summary table is presented below:

| Compound | Activity Type | IC50/MIC Values | Target Organisms/Cells |

|---|---|---|---|

| This compound | Anticancer | IC50 = 0.34 µM (MCF-7) | MCF-7, HeLa, HT-29 |

| Indole Derivative A | Anticancer | IC50 = 0.52 µM (HeLa) | HeLa |

| Indole Derivative B | Antimicrobial | MIC = 0.5 µg/mL (MRSA) | MRSA |

| Indole Derivative C | Antimicrobial | MIC = 1.0 µg/mL | Staphylococcus epidermidis |

Q & A

Basic Question: What are the key synthetic methodologies for preparing N'-((1H-Indol-3-yl)methylene)stearohydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a condensation reaction between stearic acid hydrazide and indole-3-carboxaldehyde. A catalytic acid (e.g., concentrated HCl) in ethanol under reflux (70–80°C for 4–6 hours) is commonly used to drive the reaction to completion . Key optimization parameters include:

- Solvent selection : Ethanol balances polarity and cost, but DMF may enhance solubility for bulky substrates.

- Catalyst loading : 0.3–0.5 mL concentrated HCl per mmol of aldehyde improves yield without side reactions.

- Purification : Recrystallization from hot ethanol removes unreacted starting materials, as demonstrated in analogous hydrazide syntheses (e.g., 65% yield for N'-(1H-Indol-3-yl)methylene)benzohydrazide) .

Basic Question: How should researchers characterize the purity and structural integrity of this compound spectroscopically?

Answer:

- IR Spectroscopy : Confirm the presence of N-H (3200–3300 cm⁻¹), C=O (1640–1680 cm⁻¹), and C=N (1550–1600 cm⁻¹) stretches. Absence of aldehyde C=O (~1700 cm⁻¹) indicates complete condensation .

- ¹H/¹³C NMR : Look for the hydrazone proton (δ 8.2–8.5 ppm, singlet) and indole C-3 proton (δ 7.3–7.6 ppm). Stearoyl chain protons appear as a broad multiplet (δ 1.2–2.3 ppm). ¹³C signals for C=O (δ 165–170 ppm) and C=N (δ 145–150 ppm) are critical .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 498.6 (C₂₇H₄₀N₄O).

Advanced Question: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or tubulin. Indole and hydrazide moieties often bind to hydrophobic pockets via π-π stacking and hydrogen bonding, as seen in analogous indole-acylhydrazide derivatives .

- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >50% if logP <5) and blood-brain barrier penetration (low for stearoyl due to high molecular weight).

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

Answer:

- Dose-Response Curves : Test across a wide concentration range (0.1–100 μM) to identify false negatives from narrow screening.

- Cellular Uptake Assays : Use fluorescently tagged analogs (e.g., BODIPY-labeled stearohydrazide) to quantify intracellular accumulation, addressing discrepancies in IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

Advanced Question: How does the stearoyl chain influence the compound’s physicochemical properties compared to shorter-chain analogs?

Answer:

- Lipophilicity : logP increases by ~2 units compared to acetohydrazide analogs, enhancing membrane permeability but reducing aqueous solubility.

- Self-Assembly : Critical micelle concentration (CMC) can be measured via dynamic light scattering (DLS), relevant for drug delivery applications .

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suitable for high-temperature reactions .

Basic Question: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl fumes during synthesis .

- Waste Disposal : Neutralize acidic waste with Na₂CO₃ before disposal .

Advanced Question: How can researchers design metal complexes using this compound as a ligand?

Answer:

- Coordination Sites : The hydrazone (-NH-N=C-) and indole nitrogen act as bidentate ligands. React with transition metals (e.g., Co(II), Cu(II)) in ethanol/water (1:1) at pH 6–7 .

- Characterization : UV-Vis (d-d transitions at 500–600 nm for Cu(II)) and EPR spectroscopy confirm octahedral geometry. Magnetic susceptibility measurements reveal high-spin configurations .

Advanced Question: What strategies optimize the yield of this compound in scaled-up syntheses?

Answer:

- Catalyst Screening : Test p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .

- Solvent-Free Conditions : Melt reactions between hydrazide and aldehyde at 120°C improve atom economy .

- Continuous Flow Systems : Use microreactors to enhance mixing and heat transfer for >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.